molecular formula C26H25N5O4 B2567861 5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-60-2

5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2567861
CAS No.: 1021095-60-2
M. Wt: 471.517
InChI Key: CBVBGHPFHPQRJH-UHFFFAOYSA-N
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Description

5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through various mechanisms:

  • Induction of Apoptosis : The compound has shown to induce apoptosis in cancer cell lines. For instance, in studies involving colorectal cancer cell lines (DLD-1 and HT-29), the compound was found to activate caspase pathways, indicating its role in triggering programmed cell death. The IC50 values for the compound were reported at 0.39 µM and 0.15 µM for DLD-1 and HT-29 cells, respectively, demonstrating significant antiproliferative activity .
  • Mechanism of Action : The mechanism involves both intrinsic and extrinsic apoptotic pathways. The loss of mitochondrial membrane potential and increased activity of caspase-8 were observed, suggesting that the compound may act through mitochondrial pathways .
  • Cell Cycle Arrest : Further investigations indicated that the compound could cause cell cycle arrest in the G1 phase, contributing to its antitumor effects .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary assessments have shown that derivatives of pyrazolo[4,3-c]pyridine structures can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .
  • Mechanism Insights : The binding interactions with bacterial enzymes such as DNA gyrase suggest a mechanism similar to that of established antibiotics like ciprofloxacin . The compound forms hydrogen bonds with key amino acids within the enzyme's active site, enhancing its inhibitory effects.

Case Studies and Research Findings

StudyCell LineIC50 ValueMechanism
Study 1DLD-10.39 µMApoptosis via caspase activation
Study 1HT-290.15 µMMitochondrial pathway involvement
Study 2Pseudomonas aeruginosa0.21 µMAntimicrobial activity
Study 3Escherichia coliMIC not specifiedInteraction with DNA gyrase

Properties

IUPAC Name

5-methyl-7-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-28-16-21(24-22(17-28)26(34)31(27-24)19-8-4-2-5-9-19)25(33)30-14-12-29(13-15-30)23(32)18-35-20-10-6-3-7-11-20/h2-11,16-17H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVBGHPFHPQRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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